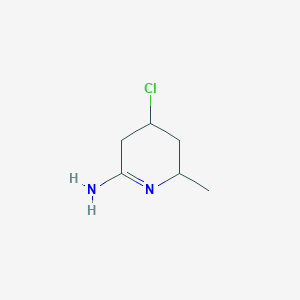
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic organic compound that features a tetrahydropyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the chlorination of a suitable precursor followed by amination. One common method starts with the chlorination of 2-methyl-2,3,4,5-tetrahydropyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 4-chloro derivative is then subjected to amination using ammonia or an amine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated amine form.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylaniline: This compound is structurally similar but lacks the tetrahydropyridine ring.
2-Methyl-2,3,4,5-tetrahydropyridine: This compound is similar but does not have the chlorine substitution.
4-Chloro-2-methylpyridine: This compound has a pyridine ring instead of a tetrahydropyridine ring.
Uniqueness
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine is unique due to the combination of its tetrahydropyridine ring and specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C6H11ClN2/c1-4-2-5(7)3-6(8)9-4/h4-5H,2-3H2,1H3,(H2,8,9) |
InChI 键 |
BCJYSWHRVKFIKY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


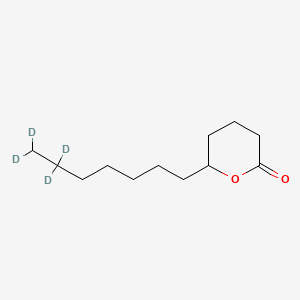
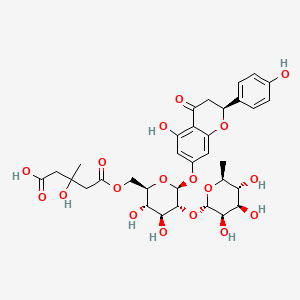
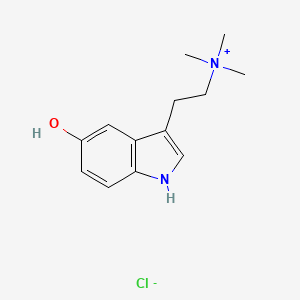

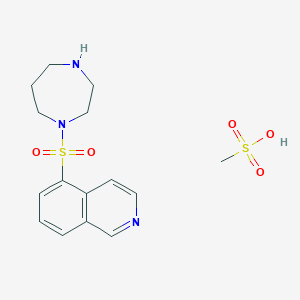
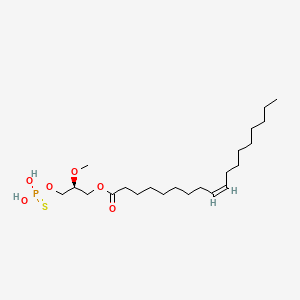
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)


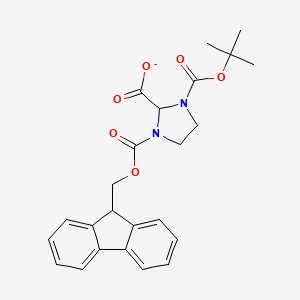
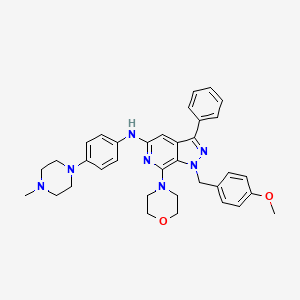
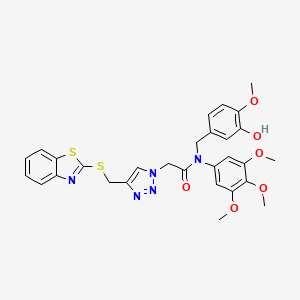
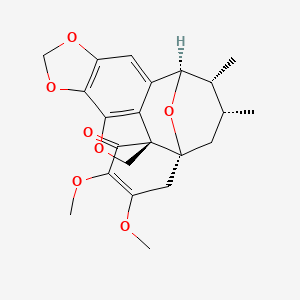
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
